

# An In-depth Technical Guide to 9-(2-Biphenyl)-10-bromoanthracene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 9-(2-Biphenyl)-10-bromoanthracene

**Cat. No.:** B1291625

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for **9-(2-Biphenyl)-10-bromoanthracene**. This compound is a polycyclic aromatic hydrocarbon derivative with potential applications in organic electronics and as a key intermediate in the synthesis of more complex molecular architectures.<sup>[1][2][3]</sup> Its utility in drug development may stem from its role as a scaffold for creating novel therapeutic agents.<sup>[3][4]</sup>

## Chemical Structure and Properties

**9-(2-Biphenyl)-10-bromoanthracene** is an asymmetrical molecule featuring a bulky biphenyl group and a bromine atom at the 9 and 10 positions of the anthracene core. This substitution pattern influences its electronic and steric properties, making it a subject of interest in materials science.

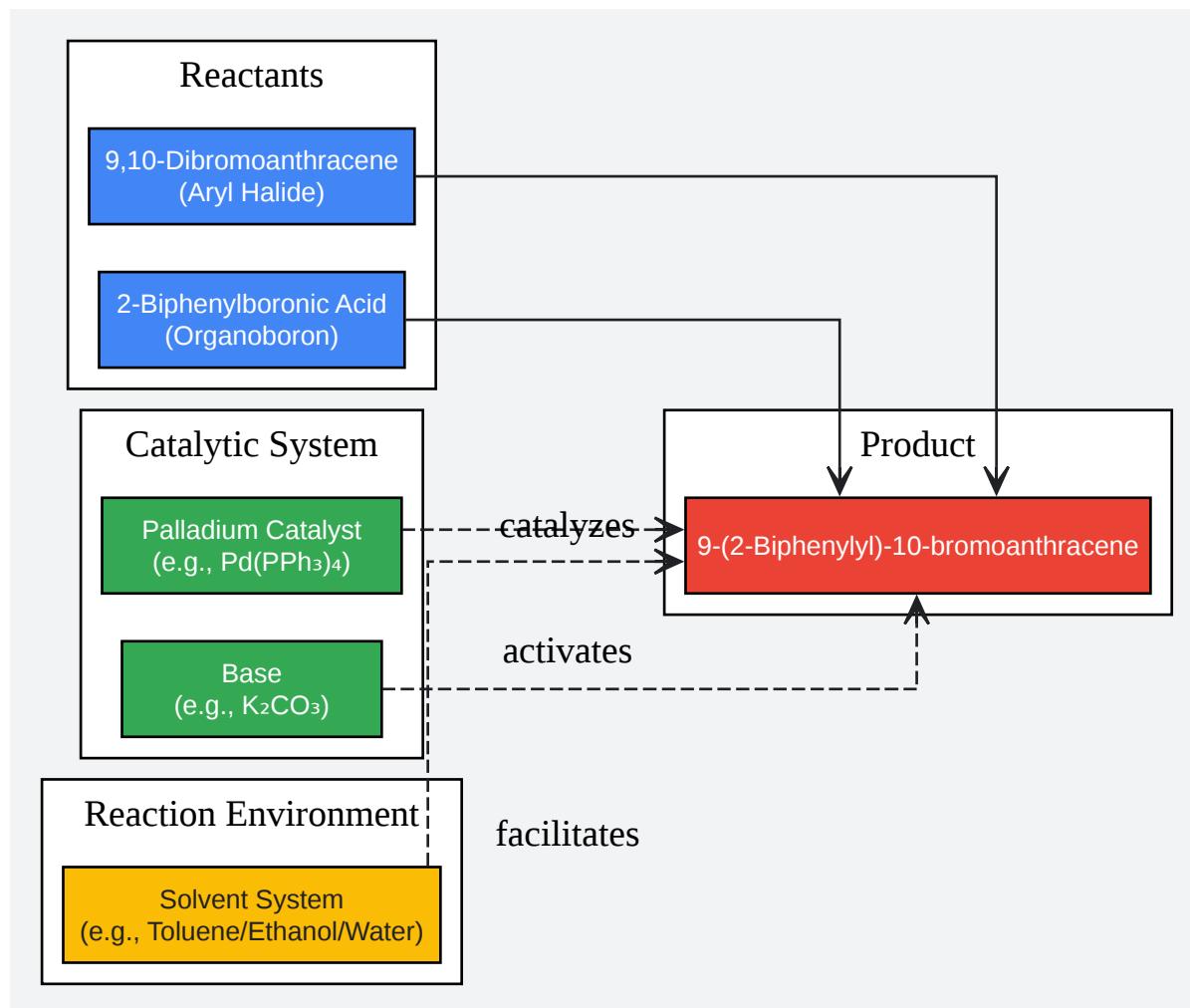
Table 1: Chemical and Physical Properties of **9-(2-Biphenyl)-10-bromoanthracene**

Property	Value
Molecular Formula	C <sub>26</sub> H <sub>17</sub> Br <sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup> <sup>[8]</sup>
Molecular Weight	409.33 g/mol <sup>[5]</sup> <sup>[6]</sup> <sup>[8]</sup>
CAS Number	400607-16-1 <sup>[1]</sup> <sup>[6]</sup> <sup>[7]</sup>
IUPAC Name	9-bromo-10-(2-phenylphenyl)anthracene <sup>[5]</sup>
Synonyms	9-([1,1'-Biphenyl]-2-yl)-10-bromoanthracene <sup>[5]</sup>
Purity (Typical)	>98.0% <sup>[1]</sup> <sup>[6]</sup>
MDL Number	MFCD28138083 <sup>[1]</sup> <sup>[8]</sup>
InChI Key	NANUBXRTTQXXDS-UHFFFAOYSA-N <sup>[5]</sup> <sup>[8]</sup>

## Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and effective method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.<sup>[9]</sup> This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.<sup>[10]</sup> For **9-(2-Biphenyl)-10-bromoanthracene**, a plausible synthetic route involves the coupling of 9,10-dibromoanthracene with a suitable boronic acid derivative. Given the high reactivity at the 9 and 10 positions of the anthracene core, site-selective mono-arylation can be achieved under carefully controlled conditions.<sup>[11]</sup>

Below is a diagram illustrating the logical relationship of the key components in the proposed Suzuki-Miyaura cross-coupling reaction.



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*Key components in the Suzuki-Miyaura synthesis.*

## Experimental Protocol: Synthesis of 9-(2-Biphenylyl)-10-bromoanthracene

The following is a representative protocol for the synthesis of the title compound based on standard Suzuki-Miyaura cross-coupling procedures for similar anthracene derivatives.[\[10\]](#)[\[11\]](#)

Materials:

- 9,10-Dibromoanthracene
- 2-Biphenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Toluene, anhydrous
- Ethanol (200 proof, absolute)
- Deionized Water
- Ethyl acetate or Dichloromethane (for extraction)
- Brine solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, dichloromethane)

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Inert gas supply (Nitrogen or Argon)
- Standard laboratory glassware (separatory funnel, beakers, etc.)
- Rotary evaporator
- Filtration apparatus
- Thin-layer chromatography (TLC) apparatus

**Procedure:**

- Reaction Setup:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), 2-biphenylboronic acid (1.1-1.2 eq), and potassium carbonate (4.0 eq).[\[10\]](#)
- Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[\[10\]](#)
- Add anhydrous toluene, ethanol, and deionized water in an appropriate ratio (e.g., 4:1:1).
- Bubble the inert gas through the solvent mixture for 15-20 minutes to degas the solution. [\[4\]](#)[\[11\]](#)

- Catalyst Addition and Reaction:

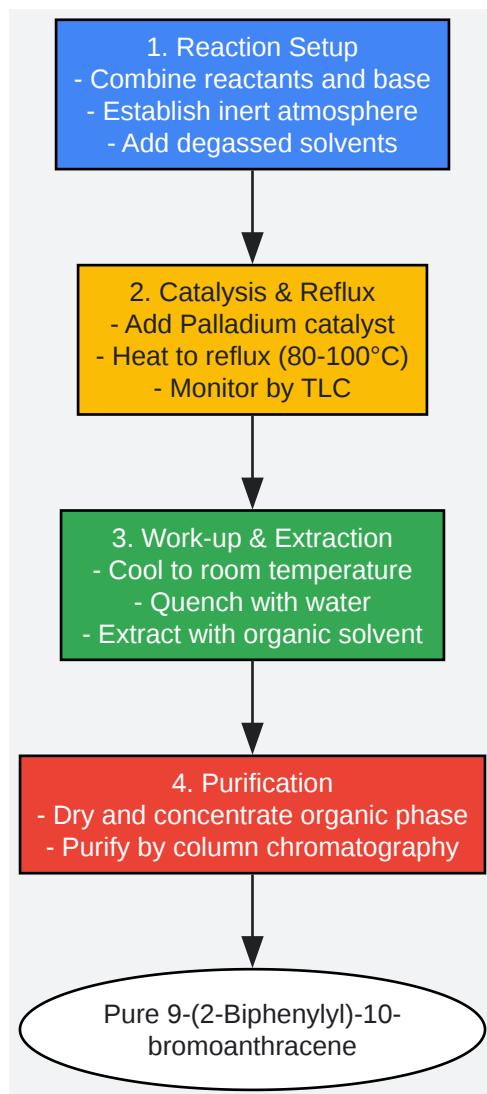
- Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.[\[4\]](#)[\[10\]](#)
- Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[\[4\]](#)
- Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).[\[4\]](#)

- Work-up and Extraction:

- Once the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction flask to dissolve the inorganic salts.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[\[4\]](#)
- Combine the organic layers and wash with brine.[\[4\]](#)
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[\[4\]](#)

- Purification:
  - The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane) to isolate the desired **9-(2-Biphenyl)-10-bromoanthracene**.

The following diagram outlines the general experimental workflow for the synthesis and purification.



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